Isotridecanamine

Description

Contextualization of Branched-Chain Aliphatic Amines in Chemical Science

Aliphatic amines are a class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by an alkyl group. wikipedia.org These compounds are categorized as primary, secondary, or tertiary, based on the number of alkyl substituents attached to the nitrogen atom. rsc.org Aliphatic compounds can be straight-chain (linear) or branched. wikipedia.org Branched-chain aliphatic amines, such as Isotridecanamine, are distinguished by their non-linear carbon framework.

The structure of these amines—specifically the branching of the alkyl chain—plays a crucial role in determining their physical and chemical properties. This branching influences factors like steric hindrance, basicity, and intermolecular interactions, which in turn dictates their reactivity and suitability for various applications. nih.gov In chemical science, branched aliphatic amines are integral to the synthesis of a wide array of more complex molecules and materials. nih.gov They serve as fundamental building blocks and intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. nih.gov The development of efficient, catalyst-controlled methods to synthesize specific isomers (α-branched or β-branched) is an active area of research, highlighting their importance in creating tailored molecular architectures. nih.gov

Significance of this compound within Modern Chemical Research and Development

This compound (C₁₃H₂₉N) holds a specific and important position within the broader family of branched-chain aliphatic amines. chembk.comnih.gov Its unique molecular structure, featuring a thirteen-carbon branched chain, imparts valuable surfactant properties. ontosight.ai This makes it a key ingredient in the formulation of detergents, cleaning agents, and personal care products like shampoos and body washes, where it aids in emulsifying oils and greases. ontosight.ai

Beyond its role as a surfactant, this compound is a versatile chemical intermediate. It is used in the synthesis of other functional molecules, such as Diisotridecylamine (B1596490) and Tris(isotridecyl)amine, by reacting it with other alkyl groups. chembk.comchemical-suppliers.eu These derivatives find use as surfactants, antistatic agents, and plasticizers in industries ranging from cosmetics and coatings to textiles and metal processing. chembk.com Furthermore, this compound and its derivatives are investigated for their role as corrosion inhibitors, particularly in metalworking fluids and acidic cleaning solutions. lookchem.comgoogle.com Its ability to form protective layers on metal surfaces is a key area of industrial research and application. youtube.com

Overview of Established and Emerging Research Trajectories for this compound

Research concerning this compound has followed both established and emerging paths. Established research has solidified its application in several key areas:

Surfactants and Emulsifiers: A primary and well-documented application is its use in creating complex surfactant compounds, such as benzenesulfonic acid derivatives, which are valued in detergents and industrial cleaners. ontosight.ai

Corrosion Inhibition: Its function as a corrosion inhibitor, and as a component in more complex inhibitor formulations, is a long-standing area of study and commercial use. lookchem.comgoogle.com

Chemical Synthesis: It serves as a recognized starting material for producing secondary and tertiary amines like Diisotridecylamine and Tris(isotridecyl)amine (also known as Adogen 383), which have their own specific industrial applications. chembk.comchemical-suppliers.euncku.edu.tw

Emerging research trajectories are focused on refining its application and synthesis processes. There is a growing interest in developing more environmentally friendly or "green" synthesis methods for amines and their derivatives, moving away from harsh conditions or toxic reagents. echemi.comgoogle.com Research is also directed towards its application in more specialized fields, such as its use as a dispersing agent or stabilizer for pigments and in the formulation of specific pesticides. phihong.com.tw The study of its derivatives in advanced applications, like their role in facilitating the bleaching and dyeing of textiles, also represents a continuing avenue of investigation. pcc.eu

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Diisotridecylamine | Tris(isotridecyl)amine | Reference |

| Molecular Formula | C₁₃H₂₉N | C₂₆H₅₅N | C₃₉H₈₁N | chembk.comchembk.comchemical-suppliers.eu |

| Molar Mass ( g/mol ) | 199.38 | 381.72 | 564.07 | nih.govchembk.comchemical-suppliers.eu |

| **Density (g/cm³) ** | 0.806 | 0.816 | 0.828 | chembk.comchembk.comchemical-suppliers.eu |

| Boiling Point (°C at 760 mmHg) | 267.2 | 455.2 | 600.3 | chembk.comchembk.comchemical-suppliers.eu |

| Flash Point (°C) | 113.6 | 157.8 | 267.6 | chembk.comchembk.comchemical-suppliers.eu |

| CAS Number | 35723-81-0 | 57157-80-9 | 35723-83-2 | chembk.comchembk.comchemical-suppliers.eu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

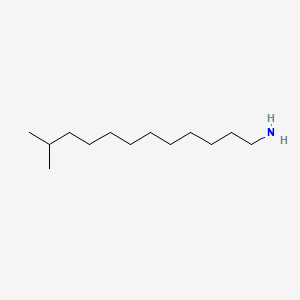

11-methyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKIIKNJVVBNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067937 | |

| Record name | Isotridecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35723-81-0 | |

| Record name | Isotridecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035723810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotridecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isotridecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotridecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRIDECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8TB6FBG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Isotridecanamine

Historical and Contemporary Synthetic Routes to Isotridecanamine

The synthesis of amines has evolved significantly over the years, moving from classical stoichiometric methods to more efficient catalytic processes. Historically, the synthesis of long-chain aliphatic amines often relied on methods that were less atom-economical and generated substantial waste.

Contemporary industrial synthesis of diisotridecylamine (B1596490) is often achieved through the reductive amination of isotridecanol. One patented method describes the reaction of isomerous tridecanol (B155529) with ammonia (B1221849) using a Raney nickel catalyst. google.com This process represents a direct and widely used approach for producing such amines on a large scale. Another route involves the alkylation of aliphatic amines. chembk.com For instance, N-isodecylisotridecylamine can be synthesized by reacting isodecylamine (B73499) with isotridecylamine.

A key industrial process for producing diisotridecylamine involves a fixed bed reactor system, which allows for continuous production. This method has been reported to achieve a crude product purity of over 94.6% and a production yield exceeding 92.4%, highlighting the efficiency of modern synthetic technologies.

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the modern, efficient synthesis of amines, including this compound. acs.org Catalytic methods offer advantages in terms of selectivity, reaction rates, and milder reaction conditions compared to non-catalytic routes. Both homogeneous and heterogeneous catalysts are employed in amine production.

Homogeneous catalysts, which exist in the same phase as the reactants, are highly effective for specific transformations in amine synthesis. researchgate.net One of the most significant applications is in hydroaminomethylation, an atom-economical reaction that converts alkenes into amines. acs.orgorgprints.org

Rhodium-based complexes, particularly those modified with phosphine (B1218219) ligands, have proven to be excellent catalysts for hydroaminomethylation. rsc.orgcapes.gov.br These catalysts facilitate the conversion of alkenes, syngas (CO/H₂), and an amine into a homologated amine product in a single step. nih.gov For example, a rhodium-diphosphine complex can catalyze the hydroformylation of an olefin to an aldehyde, which then undergoes reductive amination with an amine also present in the reaction mixture. nih.gov

Nickel-based homogeneous catalysts, such as Ni-triphos complexes, have also been developed for the reductive amination of aldehydes and ketones with ammonia, providing a versatile route to various primary amines. rsc.orgresearchgate.net These catalysts are notable for their ability to function under relatively mild conditions and tolerate a wide range of functional groups. springernature.com

Table 1: Examples of Homogeneous Catalysts in Amine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Rhodium-diphosphine complex | Hydroaminomethylation | Alkenes, Amines, Syngas | High regioselectivity, mild conditions. nih.gov |

| Rh(II) octanoate (B1194180) dimer | Hydroaminomethylation | Cyclopentadiene, Amines | High yield of monoamine species. rsc.org |

| Ni-triphos complex | Reductive Amination | Carbonyl compounds, Ammonia | Synthesis of diverse primary amines. rsc.org |

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are the workhorses of the industrial chemical industry due to their ease of separation, recovery, and recycling. encyclopedia.pub They are extensively used in the large-scale production of amines. tandfonline.com

The synthesis of diisotridecylamine can be carried out using a copper-nickel powder catalyst on a carclazyte carrier. google.com This catalyst is prepared by a coprecipitation method using cupric nitrate (B79036) and nickelous nitrate as the active components. google.com Supported metal catalysts are widely used for reductive amination. Common systems include precious metals like palladium (Pd) and platinum (Pt), and base metals such as nickel (Ni) and cobalt (Co) supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). acsgcipr.orgrsc.org These catalysts are effective for the hydrogenation of an imine intermediate formed from a ketone or aldehyde and an amine. acsgcipr.org For instance, a Pt-MoOₓ/TiO₂ catalyst has shown high yields for the reductive amination of various ketones to primary amines. researchgate.net

Non-noble metal catalysts, particularly those based on nickel and cobalt, are of great interest for sustainable amine synthesis. nih.govresearchgate.netresearchgate.net Nickel catalysts supported on alumina have been used for the direct synthesis of primary amines from alcohols and ammonia. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Amine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Copper-Nickel on Carclazyte | Reductive Amination | Isotridecanol, Ammonia | Industrial synthesis of diisotridecylamine. google.com |

| Pt-MoOₓ/TiO₂ | Reductive Amination | Aliphatic and aromatic ketones | High yield of primary amines. researchgate.net |

| Ni/Al₂O₃ | Reductive Amination | Alcohols, Ammonia | Noble-metal-free system. researchgate.net |

| Cobalt on N-doped Carbon | Reductive Amination | Ketones, Aldehydes, Ammonia | High activity under mild conditions. nih.gov |

Homogeneous Catalysis in Amine Production

Green Chemistry Principles in Sustainable this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of amines, including this compound, has benefited significantly from the application of these principles.

A major focus of green chemistry in this context is the use of catalytic methods over stoichiometric reagents. Catalytic reductive amination is considered a green process because it often uses molecular hydrogen as the reducing agent, producing only water as a byproduct, and avoids the waste generated by stoichiometric hydride reagents. acsgcipr.org The development of catalysts from earth-abundant metals like iron and cobalt further enhances the sustainability of these processes. nih.govd-nb.info

Atom economy is another key principle. Hydroaminomethylation is an excellent example of an atom-economical reaction, as it combines an alkene, an amine, and syngas in a single step to form the desired product with no byproducts. acs.orgrsc.org

The use of renewable feedstocks is also a crucial aspect of green chemistry. There is growing interest in producing amines from biomass-derived platform molecules, such as furanic compounds and fatty acids, using heterogeneous catalysts. asiaresearchnews.comrsc.orgmdpi.com This approach offers a sustainable alternative to traditional petrochemical feedstocks.

Mechanistic Investigations of Key this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound. The two primary catalytic reactions for its formation are reductive amination and hydroaminomethylation.

The mechanism of reductive amination involves two main stages. wikipedia.org First, the carbonyl group of an aldehyde or ketone reacts with an amine to form a hemiaminal intermediate. libretexts.org This intermediate then undergoes dehydration to form an imine (or enamine). wikipedia.orgrsc.org In the second stage, the C=N double bond of the imine is hydrogenated to the corresponding amine. libretexts.org In catalytic reductive amination, this hydrogenation is facilitated by a metal catalyst and a hydrogen source. acsgcipr.org

The hydroaminomethylation reaction is a more complex tandem process involving three successive catalytic steps. acs.orgorgprints.org

Hydroformylation: The starting alkene reacts with carbon monoxide and hydrogen (syngas) in the presence of a catalyst (typically rhodium-based) to form an aldehyde.

Condensation: The newly formed aldehyde condenses with an amine (primary or secondary) to form an imine or enamine intermediate. rsc.org

Strategies for the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. These derivatizations typically involve reactions at the nitrogen atom of the amine.

One common strategy is the reaction of diisotridecylamine with epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. google.com This reaction results in the formation of hydroxyalkylamino derivatives, which have applications as stabilizers for polymers. google.com

Another approach is the formation of amides. For example, isotridecylamine can be reacted with an acyl chloride, such as isohexadecanoyl chloride, to form the corresponding N-isotridecylisohexadecanamide. google.com This type of reaction is a standard method for creating amide derivatives from amines. Similarly, N-isotridecyl tridecylamine (B1585788) can be prepared by reacting isotridecylamine with chlorotridecyl sulfonyl chloride. chembk.com

The functionalization of this compound can also lead to the formation of more complex structures. For instance, procedures have been described for the synthesis of 1,3-dicyclohexyl-2-(isotridecyl)guanidine hydrochloride (DCiTG•HCl) from isotridecylamine, which is used as a suppressor in solvent extraction processes. ornl.gov

Advanced Applications and Performance Evaluation of Isotridecanamine

Isotridecanamine in Corrosion Inhibition Systems

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. ajol.inforesearchgate.net The use of corrosion inhibitors is a primary strategy to mitigate this issue. researchgate.netmdpi.com this compound has emerged as a noteworthy corrosion inhibitor, particularly for protecting metals like mild steel. ajol.infoj-cst.org

Mechanisms of Corrosion Inhibition by Amines

The efficacy of amine-based corrosion inhibitors, including this compound, is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective barrier. ajol.infoj-cst.org This adsorption process can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption: This process involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the amine group of this compound can become protonated, leading to a positively charged species that is attracted to the negatively charged metal surface (cathode).

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms. ajol.info This stronger interaction results in a more stable and durable protective film.

The protective film formed by the inhibitor acts as a physical barrier, isolating the metal from the corrosive environment. j-cst.org This barrier restricts the diffusion of corrosive species, such as H+ and Cl- ions, to the metal surface and impedes the electrochemical reactions that drive corrosion. researchgate.net Specifically, it can hinder both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution), classifying it as a mixed-type inhibitor. up.ac.za

Performance Assessment in Diverse Corrosive Media

The effectiveness of this compound as a corrosion inhibitor has been evaluated in various aggressive environments. The performance is typically quantified by measuring the corrosion rate and inhibition efficiency.

| Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |

| 1.0 M HCl | Mild Steel | >90 | j-cst.org |

| 0.5 M H₂SO₄ | Carbon Steel | ~85 (base, can be enhanced) | frontiersin.org |

| 3.5% NaCl | Aluminum Alloy | >95 (with essential oil co-inhibitor) | up.ac.za |

This table is interactive. Click on the headers to sort the data.

In acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), this compound has demonstrated significant inhibition of metal corrosion. j-cst.orgfrontiersin.org The presence of the long alkyl chain in this compound contributes to its high surface coverage and the formation of a dense hydrophobic layer, further enhancing its protective capabilities. The branched nature of the isotridecyl group can also influence the packing of the inhibitor molecules on the surface, potentially leading to a more effective barrier compared to linear amines. The performance of inhibitors is also dependent on factors like temperature and concentration. ajol.info

Synergistic Effects of this compound with Other Inhibitors

The combination of this compound with other chemical compounds can lead to a synergistic effect, where the combined inhibition efficiency is greater than the sum of the individual efficiencies. researchgate.net This is a common strategy to enhance corrosion protection. researchgate.net

Common co-inhibitors include:

Halide Ions (e.g., I⁻, Br⁻): These ions can be co-adsorbed on the metal surface, enhancing the adsorption of the protonated amine molecules through an electrostatic bridge, a phenomenon known as a synergistic effect. frontiersin.orgmdpi.comajol.info

Other Organic Inhibitors: Combining this compound with other organic molecules containing heteroatoms like sulfur or oxygen (e.g., thiols, imidazolines) can lead to the formation of a more complex and robust protective film. ijcce.ac.ir For instance, the combination of oleic imidazoline (B1206853) and 2-mercaptobenzimidazole (B194830) has shown enhanced corrosion inhibition. ijcce.ac.ir

The synergistic parameter (S) is often calculated to quantify this effect. A value of S > 1 indicates a synergistic interaction between the inhibitors.

Surface Science Investigations of Inhibitor Film Formation

Advanced surface analysis techniques are crucial for understanding the mechanism of corrosion inhibition at the molecular level. These techniques provide insights into the morphology and composition of the protective film formed by this compound on the metal surface.

Scanning Electron Microscopy (SEM): SEM images can visually demonstrate the reduction in surface damage on the metal in the presence of the inhibitor compared to the uninhibited surface. researchgate.net

Atomic Force Microscopy (AFM): AFM provides a three-dimensional topographical map of the surface, revealing the smoothness of the inhibitor film and quantifying the reduction in surface roughness. researchgate.netimim.pl

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface layer, confirming the presence of nitrogen from the adsorbed this compound and providing information about the chemical state of the elements. researchgate.netresearchgate.net

These studies have consistently shown that in the presence of effective inhibitors like this compound, a uniform and stable protective film is formed on the metal surface, which is responsible for the observed corrosion inhibition. researchgate.netresearchgate.net

This compound in Surfactant Technologies

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. clariant.com This unique structure allows them to adsorb at interfaces and reduce surface and interfacial tension. clariant.com

Role in Interfacial Chemistry and Surface Activity

This compound, with its long, branched alkyl (hydrophobic) tail and a primary amine (hydrophilic) head group, exhibits surfactant properties. The amine group can be protonated in acidic solutions, making it a cationic surfactant. nih.gov

Key aspects of its role in interfacial chemistry include:

Emulsification: this compound can act as an emulsifier, stabilizing mixtures of immiscible liquids like oil and water. clariant.com This is crucial in various industrial processes, including the formulation of agrochemicals and metalworking fluids.

Wetting: By reducing the surface tension of a liquid, this compound can improve its ability to spread over a solid surface.

Dispersion: It can aid in the dispersion of solid particles in a liquid medium, preventing them from settling. clariant.com

Enhanced Oil Recovery and Remediation: In the context of environmental applications, surfactants are used in Surfactant-Enhanced In Situ Chemical Oxidation (S-ISCO) to increase the solubility and availability of hydrophobic contaminants for remediation. ucm.esabas.org Cationic surfactants like protonated this compound can interact with negatively charged soil particles and facilitate the removal of contaminants.

The branched structure of the isotridecyl group can influence its packing at interfaces, potentially affecting properties like the critical micelle concentration (CMC) and the stability of emulsions compared to its linear counterparts.

Applications in Emulsification and Dispersion Systems

This compound, a branched primary amine, demonstrates notable utility in the formulation of emulsification and dispersion systems. Its effectiveness stems from its amphiphilic molecular structure, which consists of a bulky, hydrophobic isotridecyl alkyl chain and a hydrophilic primary amine headgroup. This configuration allows it to function as a potent surface-active agent, reducing the interfacial tension between immiscible liquids, such as oil and water, or between a liquid and a solid particulate.

In industrial applications, derivatives of this compound are employed as non-ionic surfactants with good permeability and wettability, making them suitable for creating emulsifiers, detergents, and lubricants. chembk.com For instance, polyoxyethylene(8)isotridecylamine is used as an emulsifier in various formulations. googleapis.com The long, branched alkyl tail provides excellent solubility in non-polar, organic phases, while the amine group anchors the molecule at the interface, preventing the coalescence of droplets or the agglomeration of particles. This steric stabilization is crucial for maintaining the long-term stability of emulsions and dispersions. crodaindustrialspecialties.com

Isotridecylamine is also utilized as a chemical intermediate in the synthesis of more complex dispersing agents. A notable example is its use in the creation of polyesteramide dispersing agents, where it is reacted with other compounds to form a polymeric structure designed to disperse solid particles, such as pigments, within an organic liquid medium. google.com This is particularly valuable in the manufacturing of printing inks and coatings where uniform pigment distribution is critical for product quality. google.com

The performance of this compound and its derivatives in these systems can be summarized by their key functions:

| Function | Mechanism | Application Area |

| Emulsification | Reduces interfacial tension between oil and water phases, enabling the formation of stable emulsions. chembk.com | Lubricants, Agrochemicals, Cleaners |

| Dispersion | Adsorbs onto the surface of solid particles, preventing agglomeration through steric hindrance. crodaindustrialspecialties.comgoogle.com | Pigment-based inks, Coatings |

| Wetting Agent | Lowers the surface tension of a liquid, allowing it to spread more easily across a solid surface. chembk.com | Industrial Formulations |

This compound in Advanced Materials Science (e.g., Photoresists)

The field of advanced materials science, particularly in the realm of semiconductor manufacturing, has identified critical roles for specialized organic molecules. This compound, as a representative of the organic amine class, is integral to the formulation of next-generation photolithographic materials.

This compound and similar organic amines are incorporated as crucial additives in organotin cluster photoresist formulations, which are at the forefront of materials for Extreme Ultraviolet (EUV) lithography. trea.com Organotin clusters are highly sensitive to EUV radiation, making them ideal for creating the nano-scale patterns required for modern microchips. mdpi.comresearchgate.net However, these clusters can be unstable in solution, prone to aggregation, precipitation, or uncontrolled hydrolysis, which shortens their shelf life and compromises performance. trea.comgoogle.com

To counteract this instability, organic amines are added to the formulation. trea.com These amine molecules can coordinate with the organotin clusters, effectively stabilizing them and improving their solubility in the carrier solvent. trea.com This stabilization prevents the premature formation of larger particles or networks, ensuring the photoresist solution remains uniform and viable for application in the photolithography process. trea.comgoogle.com The amine functions as a stabilizing agent that hinders uncontrolled reactions during storage and handling. google.com

Table: Composition of a Stabilized Organotin Cluster Photoresist

| Component | Function | Example Material |

|---|---|---|

| Organotin Cluster | Radiation-sensitive material; forms the pattern. | Butyl-tin cluster researchgate.net |

| Solvent | Dissolves the components for spin-coating. | Toluene, 4-methyl-2-pentanol (B46003) trea.com |

| Stabilizing Additive | Improves stability, solubility, and shelf-life. | This compound (as an organic amine) trea.com |

The inclusion of an amine additive like this compound directly influences the key performance metrics of a photoresist. The primary function of the amine in this context is to enhance the stability of the formulation, which is a prerequisite for achieving high-resolution and reliable patterning. trea.com By preventing the aggregation of organotin clusters, the amine ensures that the resist film coated onto a semiconductor wafer is uniform and defect-free. trea.com

During the lithographic process, exposure to EUV radiation causes the cleavage of tin-carbon (Sn-C) bonds in the organotin clusters. mdpi.comjustia.com This chemical change alters the material's solubility in a developer solution, allowing a pattern to be formed. The presence of amine additives can modulate this process. In some negative-tone photoresists, additives can participate in the cross-linking reactions, potentially improving the structural integrity of the exposed regions. acs.org Conversely, in some systems, amines can act as quenchers, controlling the extent of acid-catalyzed reactions in chemically amplified resists, which can reduce line-edge roughness (LER) and improve pattern definition. acs.orggoogle.com

Incorporation into Organotin Cluster Photoresist Formulations

This compound as a Precursor for Specialty Chemicals and Polymers

This compound's reactive primary amine group and its branched alkyl structure make it a valuable building block for the synthesis of a variety of specialty chemicals and functional polymers.

This compound serves as a key intermediate in multi-step chemical syntheses. Its nucleophilic amine group readily participates in reactions to create more complex molecules with tailored properties. For example, it is used in the synthesis of unsymmetrical azomethine 1:2-chromium complex dyes. google.com.na In this process, the isotridecylamine is reacted with other components under specific pH and temperature conditions to form the final dye molecule, which is used for coloring materials like wool and nylon. google.com.na

Another significant application is its role in producing N-isotridecyl tridecylamine (B1585788), a non-ionic surfactant, through a reaction with chlorotridecyl sulfonyl chloride. chembk.com Furthermore, it is a reactant in the production of complex dispersing agents, where it is introduced to react with acid functionalities to form amide linkages within a larger polymer structure. google.com

Table: Examples of Syntheses Involving this compound

| Product | Reactants | Application of Product |

|---|---|---|

| Polyesteramide Dispersing Agent | This compound, Dimerized fatty acid, 1,6-hexanediamine | Pigment dispersion in inks google.com |

| Azomethine Chromium Complex Dye | 1:1-chromium complex, Salicylaldehyde, Isotridecylamine | Dyeing for wool and nylon google.com.na |

| N-isotridecyl tridecylamine | Isotridecylamine, Chlorotridecyl sulfonyl chloride | Surfactant, Emulsifier chembk.com |

This compound contributes to polymer chemistry both as a building block and as a modifying agent. Its incorporation into a polymer backbone can introduce specific properties. For example, in the synthesis of polyesteramide dispersants, isotridecylamine is reacted to form amide bonds, contributing a bulky, non-polar side group to the final polymer. google.com This structure is crucial for the dispersant's ability to interact with both the pigment particles and the organic solvent medium. google.com

Spectroscopic Characterization and Advanced Analytical Methodologies for Isotridecanamine

Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical method that provides detailed information about the chemical structure and dynamics of molecules. usn.no For a molecule like Isotridecanamine with its numerous structural isomers, NMR is crucial for elucidating the specific arrangement of atoms. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon framework and the environments of the hydrogen atoms. usn.noresearchgate.net

Proton NMR (¹H NMR) for Amine Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. researchgate.net The chemical shifts in a ¹H NMR spectrum indicate the electronic environment of the protons. chemistrysteps.com

The protons of the primary amine group (-NH₂) typically appear as a broad singlet in the ¹H NMR spectrum, with a chemical shift that can vary depending on the solvent and concentration. rsc.org The protons on the carbon atom directly bonded to the nitrogen (α-protons) will exhibit a distinct chemical shift, generally in the range of 2.5-3.0 ppm. The complex, overlapping signals in the upfield region (typically 0.8-1.6 ppm) correspond to the numerous methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the branched tridecyl chain. chemistrysteps.com The integration of the peak areas provides a ratio of the number of protons in each unique environment. libretexts.org

Interactive ¹H NMR Data Table for a Representative this compound Isomer:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | multiplet | 1H | CH-NH₂ |

| ~1.5 | broad singlet | 2H | -NH₂ |

| 1.1 - 1.4 | multiplet | ~22H | -CH₂- and -CH- (backbone) |

| 0.8 - 0.9 | multiplet | ~9H | -CH₃ |

Note: The exact chemical shifts and multiplicities will vary depending on the specific isomer of this compound.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. pressbooks.pub Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. studymind.co.uk

The chemical shifts in a ¹³C NMR spectrum are influenced by the local electronic environment of each carbon atom. pressbooks.pub The carbon atom attached to the electron-withdrawing amine group (C-N) will be deshielded and appear at a lower field (higher ppm value) compared to the other aliphatic carbons. pressbooks.pub The signals for the various methyl, methylene, and methine carbons of the branched alkyl chain will appear in the upfield region of the spectrum. The specific pattern of these signals provides a fingerprint for a particular isomer. studymind.co.uklibretexts.org

Interactive ¹³C NMR Data Table for a Representative this compound Isomer:

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~50 | CH | C-NH₂ |

| 20 - 45 | CH₂, CH | Backbone carbons |

| 10 - 25 | CH₃ | Methyl groups |

Note: The exact chemical shifts will be specific to the isomeric structure of this compound.

Advanced Two-Dimensional NMR Techniques for Connectivity

To unravel the complex branching and connectivity within the this compound structure, advanced two-dimensional (2D) NMR techniques are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. usn.no It helps in tracing the proton-proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons. usn.no

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. smu.edu These methods probe the vibrational modes of the molecule, which are sensitive to the types of bonds present and their spatial arrangement. smu.eduazooptics.com

Identification of Amine Functional Group Vibrations

The primary amine group (-NH₂) of this compound gives rise to characteristic absorption bands in the FTIR and Raman spectra.

N-H Stretching: In the FTIR spectrum, primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. scispace.com The integrated intensity of the antisymmetric band generally increases with decreasing inductive electron-donating power of the alkyl chain. scispace.com

N-H Bending (Scissoring): A medium to strong absorption band due to the N-H bending vibration is usually observed in the range of 1590-1650 cm⁻¹ in the FTIR spectrum.

C-N Stretching: The C-N stretching vibration appears in the fingerprint region of the FTIR spectrum, typically between 1000 and 1250 cm⁻¹.

Interactive FTIR Data Table for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3380 | N-H asymmetric stretch | Medium |

| ~3300 | N-H symmetric stretch | Medium |

| ~2955 | C-H asymmetric stretch (CH₃) | Strong |

| ~2925 | C-H asymmetric stretch (CH₂) | Strong |

| ~2870 | C-H symmetric stretch (CH₃) | Strong |

| ~2855 | C-H symmetric stretch (CH₂) | Strong |

| ~1600 | N-H bend (scissoring) | Medium-Strong |

| ~1465 | C-H bend (scissoring) | Medium |

| ~1375 | C-H bend (symmetric) | Medium |

| ~1100-1200 | C-N stretch | Medium-Weak |

Raman spectroscopy is also a powerful tool for identifying specific vibrational modes and molecular structures. ifremer.fr The symmetric C-C stretching mode, for instance, can be used to distinguish between extended and branched chain conformations. mdpi.com

Conformational Analysis

The branched nature of the tridecyl chain in this compound leads to a multitude of possible conformations. Vibrational spectroscopy can offer insights into the conformational preferences of the molecule. rsc.org The frequencies and shapes of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the rotational arrangement of the C-C bonds. researchgate.net For instance, the analysis of C-C stretching modes in Raman spectra can help differentiate between various chain conformations. mdpi.com While detailed conformational analysis of a complex molecule like this compound is challenging, computational modeling in conjunction with experimental spectra can provide a more complete picture of its three-dimensional structure. rsc.org IR spectral data can indicate the presence of conformational equilibrium. mdpi.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of their ions. khanacademy.orgthermofisher.com

High-resolution mass spectrometry (HRMS) is crucial for the unequivocal identification of this compound. Unlike unit mass resolution instruments, HRMS can measure the m/z ratio to several decimal places, providing an exact mass. bioanalysis-zone.com This high mass accuracy allows for the determination of the elemental composition of the molecule. uni-rostock.de For an unknown analyte, obtaining an exact mass significantly narrows down the possible molecular formulas, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For instance, while multiple compounds might have a nominal mass of 200, their exact masses will differ based on their elemental composition, a distinction readily made by HRMS. This capability is indispensable for confirming the identity of this compound in complex matrices where other isobaric (same nominal mass) or isomeric (same molecular formula) compounds may be present. bioanalysis-zone.comnih.gov

Table 1: Theoretical Exact Mass of an this compound Isomer

| Molecular Formula | Nominal Mass | Monoisotopic (Exact) Mass |

| C₁₃H₂₉N | 199 | 199.2300 |

This table presents the theoretical nominal and exact masses for a representative isomer of this compound. The exact mass is calculated using the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically with a fragmentation step in between, to gain detailed structural information. wikipedia.orgmsaltd.co.uknationalmaglab.org In an MS/MS experiment, ions of a specific m/z, corresponding to the molecular ion of this compound, are selected in the first mass analyzer. wikipedia.org These selected ions are then fragmented, often through collision-induced dissociation (CID), where they collide with an inert gas. labmanager.com The resulting fragment ions are then analyzed in a second mass analyzer. wikipedia.org

The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines like this compound, fragmentation often occurs at the C-C bonds adjacent to the nitrogen atom. The analysis of these fragment ions allows for the reconstruction of the branched alkyl chain's structure, a critical step in differentiating between various isomers of tridecanamine. acs.org This detailed structural information is vital for understanding its chemical properties and behavior. nationalmaglab.org

Table 2: Hypothetical Fragmentation Data for an this compound Isomer in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 199.23 | 182.20 | NH₃ (Ammonia) |

| 199.23 | 156.17 | C₃H₇ (Propyl radical) |

| 199.23 | 128.14 | C₅H₁₁ (Pentyl radical) |

| 199.23 | 86.11 | C₈H₁₇ (Octyl radical) |

This table provides a hypothetical example of the kind of fragmentation data that could be obtained for an isomer of this compound. The specific fragments and their relative abundances would depend on the exact branching structure of the isomer.

High-Resolution Mass Spectrometry for Exact Mass Determination

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures containing this compound, the separation power of chromatography is combined with the detection specificity of mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. filab.fr this compound, being a relatively volatile amine, is amenable to GC analysis. notulaebotanicae.roresearchgate.net In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. researchgate.netmeasurlabs.com The resulting data provides both the retention time from the GC, which aids in identification, and the mass spectrum, which confirms the molecular weight and provides structural information. notulaebotanicae.ro

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. esogu.edu.trlenus.ie For aliphatic amines, derivatization is often performed prior to LC-MS analysis to improve chromatographic separation and detection sensitivity. thermofisher.comresearchgate.net The combination of liquid chromatography separation with tandem mass spectrometry (LC-MS/MS) offers very high selectivity and sensitivity, making it a gold standard for quantitative analysis in complex samples. sciex.comnih.goveurl-pesticides.eu This technique allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces background noise and improves the accuracy of quantification. sciex.com

Chemometric Approaches for Quantitative and Qualitative Spectroscopic Analysis of this compound

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.govenfsi.eu In the context of spectroscopic analysis of this compound, chemometrics can be applied to both qualitative and quantitative analysis. nih.gov

When analyzing complex spectroscopic data, such as that obtained from mixtures containing multiple isomers of tridecanamine or other interfering substances, chemometric methods can help to resolve the individual components. Techniques like Principal Component Analysis (PCA) can be used for exploratory data analysis to identify patterns and groupings in the data. science.govresearchgate.net For quantitative analysis, methods such as Partial Least Squares (PLS) regression can build predictive models that correlate the spectroscopic data (e.g., UV-Vis or NIR spectra) with the concentration of this compound. nih.govmdpi.comresearchgate.net These models can then be used for the rapid and non-destructive quantification of the amine in new samples. frontiersin.org The application of chemometrics is particularly valuable when dealing with overlapping spectral signals, where traditional univariate calibration methods would fail. researchgate.netresearchgate.net

Environmental Fate and Ecotoxicological Assessment of Isotridecanamine

Environmental Release and Distribution Pathways of Alkyl Amines

The environmental journey of alkyl amines, including isotridecanamine, begins with their release, which can occur during manufacturing, formulation, and use in various industrial applications. alkylamines.com Once released, their distribution is governed by their physicochemical properties and environmental conditions.

Atmospheric Dispersion and Transformation Processes

Low molecular weight alkyl amines are recognized for their role in atmospheric particle formation and growth. researchgate.net Their release into the atmosphere can be followed by dispersion, a complex process influenced by factors like wind speed, temperature, and atmospheric stability. maxapress.com The atmospheric dispersion of amines can be predicted using various models that consider these meteorological factors. ifsttar.frnih.gov In the atmosphere, amines can undergo chemical transformations, primarily through reactions with hydroxyl radicals. usea.org These reactions lead to the formation of degradation products, including nitrosamines and nitramines. usea.org The rate and extent of these transformations are crucial in determining the atmospheric lifetime and long-range transport potential of this compound.

Aquatic and Terrestrial Partitioning and Transport

When released into aquatic or terrestrial environments, the behavior of this compound is largely dictated by partitioning processes. The equilibrium partitioning (EqP) method is often used to estimate the distribution of a chemical between water and soil or sediment, based on aquatic toxicity data and partitioning coefficients. openrepository.comrivm.nl The partitioning of a substance is influenced by its affinity for different environmental compartments, such as water, soil organic carbon, and sediment.

For substances like this compound, which are expected to react with water, there may be partitioning of the resulting insoluble complexes to soil and sediment. canada.ca The distribution coefficient (K_d) is a key parameter used to quantify the partitioning of a substance between the dissolved phase and particulate matter in aquatic systems. mdpi.com The log K_ow, a measure of a compound's hydrophobicity, is also a critical factor in predicting its environmental partitioning. mdpi.com Studies on other organic compounds have shown that both terrestrial and aquatic plants play a role in the cycling of elements within ecosystems, which can influence the fate of associated chemicals. researchgate.net

Biodegradation and Environmental Transformation Studies

The persistence of this compound in the environment is significantly influenced by biodegradation and other transformation processes. These processes can break down the compound into smaller, potentially less harmful substances.

Aerobic and Anaerobic Biodegradation Kinetics

Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Standardized test guidelines, such as those from the OECD, are often used to evaluate the aerobic and anaerobic transformation of chemicals in soil. oecd.orgoecd.org These studies aim to determine the rate of transformation of the test substance and the formation and decline of its transformation products. oecd.org

Aerobic biodegradation is a common pathway for the breakdown of many organic compounds. d-nb.info In contrast, anaerobic degradation is a critical process in environments devoid of oxygen, such as deep sediments and some wastewater treatment systems. d-nb.info Studies on other organic compounds have shown that a diverse consortium of anaerobic microorganisms can degrade both labile and more resistant organic matter. nih.gov The kinetics of these degradation processes, often expressed as a half-life, are essential for assessing the environmental persistence of this compound.

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the process by which organisms absorb and concentrate chemicals from their environment into their tissues. situbiosciences.comnih.gov The potential for a chemical to bioaccumulate is a significant factor in its ecotoxicological assessment. situbiosciences.com For this compound, its high molecular weight is expected to limit its ability to cross biological membranes, thereby reducing its bioaccumulation potential. canada.ca

The bioconcentration factor (BCF) is a commonly used metric to quantify the bioaccumulation potential of a substance in aquatic organisms. mdpi.com It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. Chemicals with high BCF values are considered to have a greater potential to bioaccumulate. mdpi.com Ecotoxicology studies, which evaluate the adverse effects of chemicals on living organisms, often include an assessment of bioaccumulation. situbiosciences.com

Ecotoxicity Studies in Representative Environmental Organisms

The evaluation of a chemical's potential harm to the environment relies on standardized tests using organisms that represent different trophic levels and environmental compartments. For this compound, as with other related long-chain aliphatic amines, ecotoxicity data is crucial for understanding its environmental risk profile. The assessment often involves examining its effects on aquatic life, such as fish and invertebrates, and on terrestrial life, including vital soil microorganisms.

Aquatic Ecotoxicity to Fish and Invertebrates

Studies on substances structurally similar to this compound, such as branched and linear tridecylamine (B1585788), indicate significant toxicity to aquatic organisms. Data submitted under regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) for "Amines, C11-13 (linear and branched) alkyl" provide insight into the potential effects of this compound. For this group of substances, 1-tridecanamine is often used as a representative for ecotoxicological assessment, with the understanding that toxicity can increase with chain length, representing a worst-case scenario. europa.eu

The acute toxicity to fish is a key endpoint. A flow-through test on the fathead minnow (Pimephales promelas) established a 96-hour median lethal concentration (LC50), which is the concentration of the chemical in water that is fatal to 50% of the test population over that period.

For aquatic invertebrates, the 48-hour immobilization test on species like Daphnia magna is a standard measure. The median effective concentration (EC50) determines the concentration at which 50% of the daphnids are immobilized. The available data for related C13 amines show that the substance is classified as acutely hazardous to the aquatic environment, with the lowest acute effect value across fish, invertebrates, and algae being below 1.0 mg/L. europa.eu Specifically, the hazard classification is driven by an algal toxicity value (ErC50) of 0.015 mg/L, which also considers the results from daphnia studies. europa.eu

Due to its high toxicity and potential for persistence, related long-chain amines are classified as chronically hazardous to the aquatic environment as well. europa.eu

Table 1: Acute Aquatic Ecotoxicity of Related C13 Amines

| Test Organism | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Fish | Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 0.065 | |

| Invertebrate | Daphnia sp. | 48 hours | EC50 | < 1.0 | europa.eu |

Toxicity to Terrestrial Ecosystem Components (e.g., Soil Microorganisms)

The impact of chemical substances on terrestrial ecosystems is evaluated by studying their effects on soil-dwelling organisms and microbial communities. Soil microorganisms are fundamental to soil health, driving nutrient cycling processes like nitrogen and carbon transformation. nih.gov Standardized tests, such as OECD Test Guidelines 216 (Nitrogen Transformation) and 217 (Carbon Transformation), are used to assess these functional impacts. who.intepa.gov These tests measure changes in the rates of nitrification or soil respiration after the introduction of a substance. who.intepa.gov

For long-chain aliphatic amines like this compound, direct experimental data on soil microorganism activity is not always publicly available. Instead, risk assessments often rely on calculated values based on the substance's properties. The Predicted No-Effect Concentration (PNEC) for the soil compartment is a key metric in this assessment. The PNEC for soil for a related C11-C13 alkyl amine mixture was determined to be 0.004 mg/kg of dry weight soil, calculated using the equilibrium partitioning method based on the substance's aquatic toxicity and partitioning behavior. europa.eu This low value suggests a potential risk to soil organisms, warranting careful management to prevent soil contamination.

Environmental Risk Assessment Frameworks for Amines

The environmental risk assessment of amines like this compound is governed by comprehensive regulatory frameworks designed to manage chemical safety. These frameworks, established by national and international bodies, provide systematic approaches for identifying, characterizing, and managing potential risks to the environment.

In the European Union, the primary framework is the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, managed by the European Chemicals Agency (ECHA). europa.eu Under REACH, manufacturers and importers are required to register chemical substances and provide extensive data on their properties, uses, and potential hazards. oecd.org This includes a thorough environmental risk assessment, covering persistence, bioaccumulation, and toxicity (PBT). The Classification, Labelling and Packaging (CLP) Regulation works in conjunction with REACH to ensure that hazards are clearly communicated to users through standardized labeling. europa.eu

In the United States, the Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), provides the authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances. europa.eu The EPA conducts risk assessments to determine if a chemical presents an unreasonable risk to human health or the environment. epa.gov

These frameworks generally follow a tiered approach. Initial assessment involves gathering data on the substance's intrinsic properties and potential release into the environment. If initial screening indicates a potential for harm, a more in-depth risk characterization is performed. This involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). If the PEC/PNEC ratio is greater than one, it indicates a potential risk, and risk management measures may be required to limit environmental exposure. europa.euepa.gov For amines, particular attention is given to their potential for toxicity in aquatic environments and their fate and transport in soil and water systems. epa.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-tridecanamine |

| Tridecylamine |

Toxicological Profiles and Safety Assessment of Isotridecanamine

In Vitro Toxicological Studies of Isotridecanamine

In vitro studies are crucial for assessing the toxic potential of a chemical at the cellular level, providing insights into specific mechanisms of toxicity without the use of live animals.

The primary cytotoxic mechanism of this compound and related long-chain amines is linked to their corrosive properties. industrialchemicals.gov.aufederalregister.gov Due to their chemical nature, these amines can cause severe damage to cell membranes, leading to cell death. This corrosive action is a significant factor in its toxicity profile and often represents the most pronounced effect, which can make it challenging to determine a classic dose-response relationship or a specific IC50 (the concentration causing 50% inhibition of cell viability) in standard cytotoxicity assays. d-nb.info The destructive effect on cellular integrity is the key mechanism, often precluding more subtle, specific molecular interactions that are typically studied in cytotoxicity tests. scribd.comnih.gov

Genotoxicity assays are performed to detect if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. europa.eu this compound has been evaluated for its mutagenic potential using the bacterial reverse mutation assay (Ames test), which is a standard method for screening potential mutagens as per OECD Test Guideline 471. scantox.comlabcorp.comnih.govgentronix.co.uk

In a key study performed on a close analogue (Amines, bis(C11-14-branched and linear alkyl)), no mutagenic activity was observed. industrialchemicals.gov.au The test was conducted using various strains of Salmonella typhimurium and Escherichia coli both with and without metabolic activation (S9 mix), which simulates the metabolic processes in the liver. The results were consistently negative across all tested strains and conditions, indicating that the substance does not cause gene mutations in these bacterial systems. industrialchemicals.gov.au This finding is consistent with assessments of other long-chain aliphatic amines. canada.ca

| Test System | Metabolic Activation | Result |

|---|---|---|

| S. typhimurium TA1535 | With and Without S9 | Negative |

| S. typhimurium TA1537 | With and Without S9 | Negative |

| S. typhimurium TA98 | With and Without S9 | Negative |

| S. typhimurium TA100 | With and Without S9 | Negative |

| E. coli WP2 uvrA | With and Without S9 | Negative |

Cytotoxicity Mechanisms and Dose-Response Relationships

In Vivo Preclinical Toxicology Studies

In vivo studies involve the administration of a substance to whole organisms, typically laboratory animals, to evaluate its effects on a systemic level.

Acute toxicity studies assess the adverse effects that occur shortly after a single or short-term exposure to a substance. nih.gov this compound and its salts are classified as harmful if swallowed. nih.goveuropa.eulabcorp.com The acute oral toxicity is considered moderate. An oral LD50 (the dose lethal to 50% of the test animals) for 3-(isodecyloxy)propylammonium acetate, a salt of a related amine, was determined to be 1750 mg/kg body weight in rats. canada.ca For branched tridecanamine, it is classified as Acute Toxicity Category 4. nih.govlawbc.com Due to its corrosive nature, it also causes severe skin burns and eye damage. industrialchemicals.gov.aunih.goveuropa.eu

| Exposure Route | Test Species | Value | Classification |

|---|---|---|---|

| Oral | Rat | LD50 = 1750 mg/kg bw* | Category 4 (Harmful if swallowed) nih.gov |

| Inhalation | Rat | LC50 > 5000 mg/m³ (4h) | Not Classified |

| Dermal | Rabbit | N/A | Corrosive industrialchemicals.gov.au |

Repeated dose toxicity studies evaluate the effects of long-term exposure to a substance. A chronic toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg body weight per day. canada.ca This value represents the highest dose at which no adverse effects were detected. At higher doses, effects such as decreased body weight and evidence of liver toxicity were observed. canada.ca In some high-dose scenarios, neoplastic effects, including liver tumors, were noted, though these occurred in conjunction with significant systemic toxicity and were considered to have a clear threshold. canada.ca

Subchronic and Chronic Exposure Assessments

Toxicokinetic Analysis of this compound

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of a chemical dictates its concentration and duration of action at the target site. For long-chain amines like this compound, these properties are heavily influenced by their physicochemical characteristics, such as chain length and lipophilicity.

Absorption: LCAAs can be absorbed through oral, dermal, and inhalation routes. Due to their lipophilic nature, dermal absorption is a potential route of exposure, particularly in occupational settings. However, absorption across biological membranes may be hindered for the charged (protonated) form of the amine. oecd.org The long alkyl chain of this compound suggests it is lipid-soluble, which would generally facilitate absorption across cell membranes. researchgate.net Conversely, very long-chain amines may have reduced water solubility, which can limit their bioavailability. researchgate.net

Distribution: Following absorption, lipophilic compounds like LCAAs are likely to distribute into fatty tissues and various organs. researchgate.net The volume of distribution is expected to be significant. The binding of amines to plasma proteins can also influence their distribution pattern.

Metabolism: The metabolism of primary aliphatic amines is expected to occur primarily in the liver. researchgate.net Major metabolic pathways for primary amines include oxidation and conjugation to facilitate excretion. oecd.org Oxidation can be catalyzed by enzymes such as monoamine oxidases. oecd.org N-acetylation is considered a very minor metabolic pathway for aliphatic amines. oecd.org For branched-chain amines, the branching may influence the rate and pathway of metabolism compared to their linear counterparts.

Excretion: Metabolites of LCAAs, which are more water-soluble than the parent compound, are primarily excreted through urine and feces. researchgate.net A fraction of the unchanged compound may also be excreted. researchgate.net The rate of elimination depends on the efficiency of metabolic and clearance processes. Long-chain amines have the potential to bioaccumulate in organisms, particularly those with alkyl chains of C14 and longer. canada.ca

Metabolite Identification and Quantification

Specific metabolites of this compound have not been documented in the reviewed literature. Based on the general metabolism of primary aliphatic amines, potential phase I and phase II metabolites can be predicted.

Phase I Metabolism: This phase typically involves reactions like oxidation, reduction, and hydrolysis to make the compound more polar. researchgate.net For this compound, oxidation of the amino group or hydroxylation of the alkyl chain are plausible phase I reactions. This could lead to the formation of aldehydes, carboxylic acids, and alcohols. oup.com

Phase II Metabolism: This phase involves conjugation reactions, where the modified compound from phase I is coupled with an endogenous molecule (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate excretion. researchgate.net

Quantitative data on the formation and clearance of these potential metabolites are not available.

Mechanisms of Toxicity for Branched-Chain Amines

The toxicity of aliphatic amines is influenced by several factors, including the length and branching of the alkyl chain, and the nature of the amine group (primary, secondary, or tertiary). d-nb.inforesearchgate.net

The primary mechanism of local toxicity for aliphatic amines is their caustic and irritant nature. cornell.edu As bases, they can cause significant irritation or corrosion to the skin, eyes, and respiratory tract upon direct contact. cornell.edutcichemicals.com This is due to their ability to disrupt cell membranes and denature proteins. The severity of irritation generally decreases as the alkyl chain length increases. industrialchemicals.gov.au

Systemic toxicity mechanisms for long-chain and branched-chain amines may include:

Cell Membrane Disruption: The surfactant properties of long-chain amines can lead to the disruption of cell membrane integrity, causing cytotoxicity. This effect is related to the balance between the hydrophobic alkyl chain and the hydrophilic amine head.

Mitochondrial Dysfunction: Some amines can interfere with mitochondrial function, disrupting cellular energy metabolism.

Inflammatory Effects: In assessments of long-chain aliphatic amines, effects on lymph nodes and inflammatory responses have been noted as critical health effects. canada.ca

Gastrointestinal Effects: Following oral exposure, LCAAs have been observed to cause effects on the gastrointestinal tract. canada.ca

Studies comparing linear and branched-chain aliphatic amines have shown that branched isomers were sometimes less toxic to aquatic organisms than their linear counterparts. d-nb.info However, toxicity generally increases with the length of the alkyl chain. d-nb.infotandfonline.com The unionized form of the amine is considered the major toxic species in aquatic systems. tandfonline.com

Human Health Risk Characterization and Occupational Safety Considerations

Human health risk assessment involves characterizing the potential for adverse health effects from exposure to a chemical. nih.gov For this compound, the primary risks in an occupational setting are associated with its irritant and corrosive properties.

Hazard Identification: this compound is classified as causing skin irritation and serious eye irritation. tcichemicals.com Like other aliphatic amines, it can be corrosive and harmful if inhaled or swallowed. cornell.edu Long-term or repeated exposure may pose additional health risks. canada.ca

Exposure Assessment: Worker exposure can occur via inhalation of vapors or mists, and through direct skin or eye contact during handling, transfer, and processing. tcichemicals.comspectrumchemical.com

Risk Characterization: The risk to workers depends on the concentration and duration of exposure. The main concerns are acute local effects such as severe skin and eye irritation or burns. tcichemicals.com Systemic effects following significant absorption are also possible. Currently, there is no established specific Occupational Exposure Limit (OEL) for this compound from major regulatory bodies like OSHA or ACGIH. nih.gov In the absence of a specific OEL, exposure should be minimized to the lowest feasible level.

Occupational Safety Recommendations: To mitigate risks, strict adherence to safety protocols is necessary.

Engineering Controls: Work should be conducted in well-ventilated areas, using local exhaust ventilation to control vapor and mist generation. tcichemicals.comspectrumchemical.com Closed systems should be used where possible. tcichemicals.com Safety showers and eyewash stations must be readily available. tcichemicals.com

Personal Protective Equipment (PPE):

Respiratory Protection: An approved vapor respirator is required if ventilation is inadequate or when exposure limits may be exceeded. tcichemicals.com

Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber) should be worn. tcichemicals.com

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory. A face shield may be necessary for splash hazards. tcichemicals.com

Skin and Body Protection: Protective clothing and boots are required to prevent skin contact. tcichemicals.com

Hygiene Practices: Wash hands thoroughly after handling. tcichemicals.com Contaminated clothing should be removed and laundered before reuse. tcichemicals.com Do not eat, drink, or smoke in work areas.

Handling and Storage: Store in tightly closed containers in a dry, well-ventilated place away from incompatible materials. spectrumchemical.com

The following table summarizes key safety information derived from Safety Data Sheets for this compound or structurally similar amines.

Occupational Safety and Handling for this compound

| Control Measure | Recommendation | Reference |

|---|---|---|

| Primary Hazards | Causes skin irritation, causes serious eye irritation. | tcichemicals.com |

| Engineering Controls | Use in a well-ventilated place with local exhaust. Install safety shower and eye bath. | tcichemicals.com |

| Respiratory Protection | Vapor respirator required if ventilation is insufficient. | tcichemicals.com |

| Eye/Face Protection | Safety glasses or goggles; face shield for splash risk. | tcichemicals.com |

| Hand Protection | Wear suitable protective gloves. | tcichemicals.com |

| Skin/Body Protection | Protective clothing and boots as required. | tcichemicals.com |

| First Aid (Skin) | Wash with plenty of water. Get medical advice if irritation occurs. | tcichemicals.com |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses. Get medical advice if irritation persists. | tcichemicals.com |

| Storage | Keep container tightly closed in a well-ventilated, dry place. | spectrumchemical.com |

Theoretical and Computational Studies on Isotridecanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. wikipedia.orgnorthwestern.edu These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and reactivity. wikipedia.org For an amine like Isotridecanamine, these methods can elucidate the properties of the nitrogen atom's lone pair of electrons, which is central to its chemical behavior.

Methods such as Density Functional Theory (DFT) and other semi-empirical or ab initio approaches are used to compute key electronic descriptors. mdpi.comrsc.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, a key feature of amines. The LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For this compound, the HOMO is localized primarily on the nitrogen atom, making the amine group the center of nucleophilic and basic activity.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, these maps would show a region of negative potential (red) around the nitrogen atom, indicating its nucleophilic character and its propensity to engage in hydrogen bonding. The branched alkyl chain would exhibit a neutral, non-polar character (green/blue).

Reactivity Indices: Conceptual DFT provides reactivity descriptors like electrophilicity and nucleophilicity. nih.gov Calculations would confirm the high nucleophilicity of the amine group, predicting its reactivity towards electrophiles and its function as a corrosion inhibitor or epoxy curing agent through its electron-donating capability.

Molecular Modeling and Dynamics Simulations for Interaction Mechanisms

While quantum mechanics describes electronic structure, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. arxiv.org These simulations apply classical mechanics principles to model the interactions between atoms and molecules, providing insights into conformational changes and intermolecular forces. arxiv.orgacs.org

For this compound, MD simulations are particularly useful for understanding its function in various applications:

Interaction with Surfaces: As a corrosion inhibitor or adhesion promoter, this compound interacts with metal or mineral surfaces. MD simulations can model the adsorption process, showing how the polar amine headgroup binds to the surface while the non-polar alkyl chains orient themselves away from it. Studies on similar alkylamines have used such simulations to identify optimal molecular geometries for surface binding. rsc.org

Aggregation and Micelle Formation: In solution, surfactant-like molecules such as this compound can self-assemble into aggregates or micelles. MD simulations can predict the critical micelle concentration (CMC) and model the structure of these aggregates, where the hydrophobic tails form a core and the polar amine heads face the solvent.

Membrane Interaction: The toxicity of amines is often related to their ability to disrupt cell membranes. MD simulations can model the insertion of this compound into a lipid bilayer, illustrating how the hydrophobic chain partitions into the membrane core, potentially leading to membrane fluidization and disruption.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of chemicals with their biological activity or environmental fate. ceur-ws.org These in silico models are crucial for predictive toxicology, allowing for the estimation of a chemical's effects without extensive animal testing. nih.govnih.goveuropa.eu For classes of compounds like aliphatic amines, QSARs can provide robust predictions of toxicity. nih.govasme.org

The aquatic toxicity of aliphatic amines is a significant area of study for QSAR modelers. nih.gov The primary mechanism of toxicity for many simple aliphatic amines is narcosis, a non-specific disruption of cell membrane function driven by the molecule's hydrophobicity.